molecular formula C16H16ClN3O3S B8795779 n-((5-(4-Chloroquinazolin-6-yl)furan-2-yl)methyl)-2-(methylsulfonyl)ethanamine

n-((5-(4-Chloroquinazolin-6-yl)furan-2-yl)methyl)-2-(methylsulfonyl)ethanamine

Cat. No.: B8795779
M. Wt: 365.8 g/mol
InChI Key: NNFXKOFDUQPZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-(4-Chloroquinazolin-6-yl)furan-2-yl)methyl)-2-(methylsulfonyl)ethanamine is a useful research compound. Its molecular formula is C16H16ClN3O3S and its molecular weight is 365.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16ClN3O3S

Molecular Weight

365.8 g/mol

IUPAC Name

N-[[5-(4-chloroquinazolin-6-yl)furan-2-yl]methyl]-2-methylsulfonylethanamine

InChI

InChI=1S/C16H16ClN3O3S/c1-24(21,22)7-6-18-9-12-3-5-15(23-12)11-2-4-14-13(8-11)16(17)20-10-19-14/h2-5,8,10,18H,6-7,9H2,1H3

InChI Key

NNFXKOFDUQPZJJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 4-neck glass flask provided with a mechanical stirrer, condenser and thermometer, the entirety having been previously dried, 63.8 g of 6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl] quinazoline-4-ol of formula (VI) (0.184 moles), 33.7 g (20.1 mL) of phosphoryl oxychloride (POCl3; 0.220 moles) and 150 mL of toluene were introduced, under nitrogen. Stirring was carried out at ambient temperature for 10 minutes then 22.3 g (30.7 mL) of triethylamine (0.220 moles) was dosed, maintaining the T below 30° C. After introduction heating was carried out at 75° C. for 3 hours. The reaction was controlled by means of TLC using the Hexane/Ethyl acetate mixture (4:6) as eluent. Cooling was carried out at 0° C. and stirring was carried out for an hour at such temperature. The suspension was filtered washing the solid with 100 mL of toluene. The product was dried at 50° C. for 7-8 hours under vacuum. 63.8 g of product was added with a molar yield equivalent to 95%.
Quantity
63.8 g
Type
reactant
Reaction Step One
Quantity
0.184 mol
Type
reactant
Reaction Step One
Name
phosphoryl oxychloride
Quantity
20.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30.7 mL
Type
reactant
Reaction Step Two
Name
Hexane Ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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